molecular formula C26H24N4O5S B2503327 Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 612522-57-3

Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate

Cat. No. B2503327
M. Wt: 504.56
InChI Key: HGSWTUGDMFCOFV-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate, is a complex organic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it may have been designed for pharmacological purposes, given the presence of a pyrimidine ring, which is often seen in drug design due to its presence in nucleotides and its ability to interact with biological systems.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with a benzopyran or pyrazole derivative, followed by various functional group transformations. For example, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate includes the use of stereospecific oxidizing reagents and conditions, such as SeO2 and Clorox bleach, to obtain various derivatives . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction. Theoretical studies, such as Ab Initio Hartree Fock and Density Functional Theory calculations, are also employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The chemical reactivity of related compounds often involves interactions with nucleophiles or electrophiles, depending on the functional groups present. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of various substituted pyrimidine derivatives . Additionally, the synthesis of indoles from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates via Fischer indole synthesis demonstrates the versatility of these compounds in forming heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and stability. The antifungal and anti-HIV activities of some derivatives indicate that these compounds can interact with biological targets, which is often a result of their chemical properties .

Scientific Research Applications

Synthetic Pathways and Characterization

  • Pyrimidines, including derivatives similar to the target compound, exhibit a wide range of biological activities. A study demonstrated the synthesis of a novel compound via microwave irradiation, highlighting the importance of pyrimidine derivatives in medicinal chemistry. This compound was characterized using various techniques, including UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS, providing a foundation for further research into its applications (Leyva-Acuña et al., 2020).

Biodegradation Studies

  • Research on chlorimuron-ethyl, a compound with a similar pyrimidinyl structure, by Aspergillus niger isolated from agricultural soil, contributes to understanding the environmental impact and degradation pathways of these compounds. The study uncovered two major routes of degradation, offering insights into the microbial transformation and potential environmental fate of such chemicals (Sharma et al., 2012).

Antiviral and Antifungal Activities

  • The synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates has been described, exploring the antiviral and antifungal potentials of pyrimidine derivatives. This research aligns with the quest for new therapeutic agents and provides a basis for further exploration of similar compounds (Dolzhenko et al., 2006).

Antimicrobial Agents

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the broader pharmacological potential of pyrimidine-based compounds. Such studies underscore the versatility of these molecules in developing new therapeutic options (Rahmouni et al., 2016).

Heterocyclic Synthesis for Drug Development

  • The construction of chiral building blocks for enantioselective alkaloid synthesis via an asymmetric intramolecular Michael reaction demonstrates the utility of pyrimidine derivatives in asymmetric synthesis. This work contributes to the development of new methodologies for producing chiral drug intermediates (Hirai et al., 1992).

properties

IUPAC Name

ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5S/c1-4-34-25(33)18-10-12-19(13-11-18)27-20(31)14-36-26-29-22(21-15(2)16(3)35-24(21)30-26)28-23(32)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3,(H,27,31)(H,28,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSWTUGDMFCOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(OC3=N2)C)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate

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